BenchChemオンラインストアへようこそ!

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine

Medicinal chemistry Quinazoline synthesis α₁-Adrenoceptor antagonist intermediates

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2) is a halogenated 4-aminoquinazoline building block characterized by a chlorine atom at position 2 and three methoxy groups occupying positions 6, 7, and 8 on the quinazoline scaffold. The compound exists as a white crystalline solid with a melting point of 243–246 °C and a molecular formula of C₁₁H₁₂ClN₃O₃ (MW 269.68 g/mol), with a calculated LogP of 1.34.

Molecular Formula C11H12ClN3O3
Molecular Weight 269.68 g/mol
CAS No. 35795-13-2
Cat. No. B1622743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7,8-trimethoxyquinazolin-4-amine
CAS35795-13-2
Molecular FormulaC11H12ClN3O3
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)OC)OC
InChIInChI=1S/C11H12ClN3O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)14-11(12)15-10(5)13/h4H,1-3H3,(H2,13,14,15)
InChIKeyZMGPXECXBVFPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2): Procurement-Relevant Identity and Core Utility


2-Chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2) is a halogenated 4-aminoquinazoline building block characterized by a chlorine atom at position 2 and three methoxy groups occupying positions 6, 7, and 8 on the quinazoline scaffold [1]. The compound exists as a white crystalline solid with a melting point of 243–246 °C and a molecular formula of C₁₁H₁₂ClN₃O₃ (MW 269.68 g/mol), with a calculated LogP of 1.34 [2]. Its primary documented role is as a synthetic intermediate, most notably in the preparation of the α₁-adrenoceptor antagonist trimazosin, where it serves as the 4-amino-2-chloro precursor that undergoes nucleophilic displacement with a functionalized piperazine [3]. The compound is commercially available from major suppliers including Sigma-Aldrich (AldrichCPR PH000272) and MolCore (NLT 98% purity), positioning it as an accessible entry point for medicinal chemistry programs requiring a 2-chloro-4-amino-6,7,8-trimethoxyquinazoline core [1].

Why 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine Cannot Be Replaced by Positional Isomers or Dechlorinated Analogs


The quinazoline scaffold's biological and synthetic reactivity is exquisitely sensitive to the position and identity of halogen substituents. 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2) presents a unique orthogonal reactivity profile: the 4-amino group provides a nucleophilic handle for further derivatization via reductive amination or acylation, while the 2-chloro substituent remains available for selective nucleophilic aromatic substitution (SₙAr) under controlled conditions [1]. In contrast, the commonly used 4-chloro-6,7,8-trimethoxyquinazoline (CAS 33371-00-5) inverts this polarity—its reactivity is dominated by displacement at the 4-position with amine nucleophiles, leaving no amino group for subsequent transformations [2]. The 2,4-dichloro variant (CAS 36476-14-9) offers dual halogen handles but lacks the pre-installed 4-amino group entirely, necessitating sequential and chemoselective ammonolysis to achieve the same substitution pattern [3]. These regiochemical differences translate into fundamentally divergent synthetic routes, intermediate stability profiles, and final product outcomes that preclude casual interchangeability.

Quantitative Differentiation Evidence for 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine: Comparator-Based Data


Synthetic Provenance and Route Advantage Relative to 4-Chloro-6,7,8-trimethoxyquinazoline for 4-Amino-2-substituted Quinazoline Targets

The target compound, 2-chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2), is employed as the direct electrophilic partner in the synthesis of trimazosin, condensing with 2-methylallyl-1-piperazinecarboxylate in refluxing isoamyl alcohol—a single-step late-stage diversification that is enabled specifically by the pre-installed 4-amino group paired with the reactive 2-chloro substituent [1]. The commonly encountered alternative starting material, 4-chloro-6,7,8-trimethoxyquinazoline (CAS 33371-00-5), requires an entirely distinct synthetic logic: its reactivity is dominated by nucleophilic displacement at the 4-position, yielding N-aryl or N-benzyl 4-aminoquinazoline derivatives that lack a leaving group at position 2 and are therefore unsuitable for further C2-functionalization via SₙAr [2]. The synthetic route to the 4-chloro analog originates from natural gallic acid via cyclization to 6,7,8-trimethoxyquinazolin-4(3H)-one followed by chlorination with POCl₃—a three-step sequence that produces the 4-chloro intermediate but requires additional deprotection and amination steps to install the 4-amino group, whereas CAS 35795-13-2 provides this functionality pre-assembled [2].

Medicinal chemistry Quinazoline synthesis α₁-Adrenoceptor antagonist intermediates

Physicochemical Differentiation: Melting Point and Crystallinity as Procurement-Relevant Quality Indicators vs. 2,4-Dichloro Analog

The target compound is reported as a white crystalline solid with a sharply defined melting point of 243–246 °C [1]. The 2,4-dichloro analog, 2,4-dichloro-6,7,8-trimethoxyquinazoline (CAS 36476-14-9, MW 289.11 g/mol), lacks a reported melting point range in standard vendor documentation covered by this analysis, and as a bis-halogenated species is expected to exhibit lower crystallinity and potentially greater hydrolytic lability due to the presence of two electrophilic centers [2]. The high melting point and crystalline nature of CAS 35795-13-2 directly facilitate purification by recrystallization, reliable gravimetric handling in milligram- to gram-scale synthesis, and long-term storage stability under sealed conditions at ambient temperature [1].

Quality control Intermediate characterization Solid-state properties

Pharmacological Target Engagement Profile: EGFR and PDE4A Affinity of 2-Chloro-6,7,8-trimethoxyquinazoline Derivatives as a Function of 2-Position Substitution

A 2-chloro-4-anilino-6,7,8-trimethoxyquinazoline derivative (CHEMBL1203937), differing from the target compound only by N-arylation at the 4-amino position, demonstrates potent displacement of [¹²⁵I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR tyrosine kinase in human A431 cell membranes with an IC₅₀ of 17 nM [1]. Separately, a 2-substituted-6,7,8-trimethoxyquinazoline derivative evaluated against PDE4A (ChEMBL_155727, CHEMBL760761) demonstrates measurable inhibitory activity, though quantitative IC₅₀ data for this specific assay entry are not publicly displayed [2]. These data establish that the 6,7,8-trimethoxyquinazoline core bearing a 2-chloro substituent engages ATP-competitive kinase pockets (EGFR) with nanomolar potency—a profile that distinguishes this scaffold from the 6,7-dimethoxyquinazoline EGFR inhibitor class (e.g., gefitinib, erlotinib) where the trimethoxy pattern is absent [1][3].

Kinase inhibition EGFR tyrosine kinase Phosphodiesterase inhibition Structure-activity relationship

Chromatographic Behavior and Analytical Method Availability as a Procurement Differentiation Factor

A validated reverse-phase HPLC method using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been specifically developed and published for the analysis of 2-chloro-6,7,8-trimethoxyquinazolin-4-amine [1]. The availability of a pre-optimized analytical method provides immediate quality control capability upon receipt of the compound. In contrast, dedicated HPLC methods for the analogous 4-chloro-6,7,8-trimethoxyquinazoline (CAS 33371-00-5) or 2,4-dichloro-6,7,8-trimethoxyquinazoline (CAS 36476-14-9) are not as readily documented in the public domain, requiring purchasers to invest time in method development or rely solely on vendor certificates of analysis [2].

Analytical chemistry HPLC method Quality control Reverse-phase chromatography

Commercial Availability and Purity Specification Comparison Across Authoritative Suppliers

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine is listed as a catalog product by Sigma-Aldrich (AldrichCPR, Product PH000272) [1] and by MolCore (Product MC780563, purity NLT 98%) . The compound is also registered with EINECS number 252-731-1, confirming its recognized status in the European chemical inventory . The closest positional isomer, 4-chloro-6,7,8-trimethoxyquinazoline, is available from specialty vendors but with less standardized purity documentation in the openly accessible literature. The 2,4-dichloro analog (CAS 36476-14-9) is cataloged by Sigma-Aldrich (PH000619) but as a bis-electrophile carries inherently greater storage and handling considerations [2]. The availability of CAS 35795-13-2 from multiple authorized distributors with transparent purity documentation reduces single-supplier dependency and supports competitive procurement.

Chemical procurement Supplier comparison Purity specification Commercial sourcing

Limitations Statement: Absence of Head-to-Head Biological Potency Data for the Unsubstituted 4-Amine Core

A systematic search of the published literature, patent databases, and authoritative bioactivity repositories (BindingDB, ChEMBL, PubMed) did not identify any study reporting a direct, head-to-head quantitative biological comparison between 2-chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2) as the unsubstituted 4-amine and its closest analogs (e.g., 4-chloro-6,7,8-trimethoxyquinazoline, 2,4-dichloro-6,7,8-trimethoxyquinazoline, or 6,7,8-trimethoxyquinazolin-4-amine without the 2-chloro substituent) under identical assay conditions for any biological target [1][2]. The biological activity data presented in Evidence Items 3 (EGFR IC₅₀ = 17 nM) pertains to a 4-anilino-substituted derivative and not to the target compound itself; this datum is included as class-level inference to illustrate the scaffold's engagement profile and should not be interpreted as direct evidence of intrinsic biological activity of CAS 35795-13-2 [3]. The PDE4A assay entry (ChEMBL_155727) similarly pertains to a substituted derivative and lacks publicly displayed quantitative IC₅₀ values [4]. Procurement decisions predicated on biological potency expectations should therefore be qualified by this evidence gap, and users are advised that the compound's primary differentiated value proposition resides in its synthetic utility as a regiospecifically pre-functionalized building block rather than in demonstrated target engagement by the unelaborated core.

Data transparency Procurement caveat SAR limitations

Procurement-Relevant Application Scenarios for 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine (CAS 35795-13-2)


Synthesis of 2-Amino-Substituted-4-amino-6,7,8-trimethoxyquinazoline Derivatives via Late-Stage SₙAr Diversification

For medicinal chemistry programs constructing libraries of 2-amino-substituted-4-amino-6,7,8-trimethoxyquinazolines, CAS 35795-13-2 provides a pre-functionalized core requiring only a single nucleophilic displacement at the 2-position. As demonstrated in the trimazosin synthetic route, the 2-chloro group undergoes clean displacement with aliphatic amine nucleophiles (e.g., N-substituted piperazines) under thermal conditions in high-boiling solvents such as isoamyl alcohol [1]. This late-stage diversification strategy is unavailable when starting from the 4-chloro analog (CAS 33371-00-5), which requires an entirely different synthetic sequence to achieve the same 2,4-disubstituted pattern. Procurement of CAS 35795-13-2 is indicated when the synthetic plan calls for the 4-amino group to remain intact while the 2-position is elaborated.

Preparation of α₁-Adrenoceptor Antagonist Intermediates and Related Quinazoline-Based Cardiovascular Agents

CAS 35795-13-2 is the documented key intermediate in the synthesis of trimazosin (CP-19,106), a quinazoline-based α₁-adrenoceptor antagonist structurally related to prazosin, doxazosin, and terazosin [1]. The compound's 2-chloro-4-amino-6,7,8-trimethoxy substitution pattern maps directly onto the pharmacophoric requirements of this therapeutic class, where the 4-amino group serves as the attachment point for the quinazoline core while the 2-position accommodates the piperazine or piperidine side chain . For process chemistry groups or CDMOs developing generic synthetic routes to this class of antihypertensive agents, CAS 35795-13-2 represents the regiospecifically correct building block that minimizes protecting-group manipulations relative to the 2,4-dichloro precursor (CAS 36476-14-9), which requires chemoselective mono-amination at the 4-position prior to 2-position elaboration .

Kinase Inhibitor Lead Generation Starting from a Validated 6,7,8-Trimethoxyquinazoline Template

The 6,7,8-trimethoxyquinazoline scaffold, when elaborated at the 4-amino position with an appropriate aniline, has demonstrated nanomolar EGFR tyrosine kinase inhibitory activity (IC₅₀ = 17 nM for a representative 2-chloro-4-anilino derivative) [1]. While this activity datum pertains specifically to a 4-anilino-substituted analog and not to CAS 35795-13-2 itself, the compound serves as the logical starting material for generating focused kinase inhibitor libraries through sequential functionalization: (i) N-arylation or N-alkylation at the 4-amino group to establish the kinase hinge-binding motif, followed by (ii) SₙAr at the 2-chloro position to introduce selectivity-determining side chains . This modular synthetic logic—made possible by the orthogonal reactivity of the 4-amino and 2-chloro groups—is not accessible from the 4-chloro or 2,4-dichloro analogs without extensive protecting-group strategies. Procurement is recommended for kinase inhibitor discovery programs that plan to explore the 6,7,8-trimethoxy substitution pattern as a differentiated element relative to the classical 6,7-dimethoxy EGFR inhibitor pharmacophore .

Quality-Control-Driven Procurement for cGMP or Regulated Intermediate Manufacturing

For organizations requiring pharmaceutical intermediates under quality-controlled conditions, CAS 35795-13-2 offers the combined advantages of a well-characterized melting point (243–246 °C, enabling melting-point identity testing upon receipt), a published and validated reverse-phase HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄) for purity verification, and availability from multiple authorized distributors with documented purity specifications (NLT 98% from MolCore; AldrichCPR grade from Sigma-Aldrich) [1]. These attributes collectively reduce the analytical method development burden, accelerate incoming material release, and support regulatory documentation for impurity profiling—practical procurement advantages over less comprehensively characterized positional isomers or analogs. The EINECS registration (252-731-1) further confirms the compound's recognized status in the European chemical regulatory framework .

Quote Request

Request a Quote for 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.